
(E)-N'-(3-methoxybenzylidene)-3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N'-(3-methoxybenzylidene)-3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C19H18N4O3 and its molecular weight is 350.378. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pyrazoline Derivatives in Therapeutic Applications
Pyrazolines, a prominent class of five-membered heterocyclic compounds with diverse biological activities, have been a focal point of research due to their therapeutic potential. Derivatives of pyrazoline have demonstrated a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer properties. For instance, research has outlined the synthetic procedures and potential therapeutic applications of 2-guanidinobenzazoles, highlighting their cytotoxic effects and inhibition of cell proliferation via mechanisms like angiogenesis and apoptosis, which are critical for developing new pharmacophores (M. Rosales-Hernández et al., 2022).
Antioxidant Activity and Analytical Methods
Carbohydrazide derivatives have been explored for their antioxidant activities. Studies have reviewed analytical methods for determining antioxidant activity, highlighting the importance of understanding these compounds' ability to scavenge free radicals and protect against oxidative stress. This area of research is crucial for developing new antioxidants that can mitigate oxidative stress-related diseases (I. Munteanu, C. Apetrei, 2021).
Applications in Medicinal Chemistry
The therapeutic applications of pyrazolines, highlighted in recent reviews, showcase these compounds' significant roles in drug discovery and development. Pyrazoline derivatives have been patented for various uses, from antimicrobial to anticancer activities, underscoring their versatility as pharmacophores and their potential in medicinal chemistry (M. Shaaban et al., 2012).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-N'-(3-methoxybenzylidene)-3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide involves the condensation of 3-methoxybenzaldehyde and 2-methoxyphenylhydrazine to form (E)-N'-(3-methoxybenzylidene)-2-methoxyphenylhydrazine. This intermediate is then reacted with 1H-pyrazole-5-carbohydrazide to yield the final product.", "Starting Materials": [ "3-methoxybenzaldehyde", "2-methoxyphenylhydrazine", "1H-pyrazole-5-carbohydrazide", "Acetic acid", "Sodium acetate", "Ethanol" ], "Reaction": [ "Step 1: Dissolve 3-methoxybenzaldehyde (1.0 equiv) and 2-methoxyphenylhydrazine (1.2 equiv) in ethanol and add a catalytic amount of acetic acid. Heat the reaction mixture at reflux for 4 hours.", "Step 2: Cool the reaction mixture to room temperature and filter the resulting solid. Wash the solid with ethanol and dry under vacuum to obtain (E)-N'-(3-methoxybenzylidene)-2-methoxyphenylhydrazine.", "Step 3: Dissolve (E)-N'-(3-methoxybenzylidene)-2-methoxyphenylhydrazine (1.0 equiv) and 1H-pyrazole-5-carbohydrazide (1.2 equiv) in ethanol and add a catalytic amount of acetic acid. Heat the reaction mixture at reflux for 4 hours.", "Step 4: Cool the reaction mixture to room temperature and filter the resulting solid. Wash the solid with ethanol and dry under vacuum to obtain the final product, (E)-N'-(3-methoxybenzylidene)-3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide." ] } | |
CAS-Nummer |
1285559-95-6 |
Molekularformel |
C19H18N4O3 |
Molekulargewicht |
350.378 |
IUPAC-Name |
3-(2-methoxyphenyl)-N-[(E)-(3-methoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C19H18N4O3/c1-25-14-7-5-6-13(10-14)12-20-23-19(24)17-11-16(21-22-17)15-8-3-4-9-18(15)26-2/h3-12H,1-2H3,(H,21,22)(H,23,24)/b20-12+ |
InChI-Schlüssel |
DKQXXABLNRQFPP-UDWIEESQSA-N |
SMILES |
COC1=CC=CC(=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=CC=C3OC |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


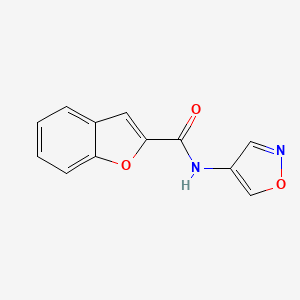
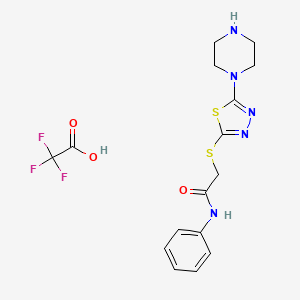
![N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-N'-(1-phenylethyl)ethanediamide](/img/structure/B2697683.png)
![1-(morpholin-4-yl)-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}ethanone](/img/structure/B2697685.png)
![4-[(4-methylpiperidin-1-yl)sulfonyl]-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2697687.png)
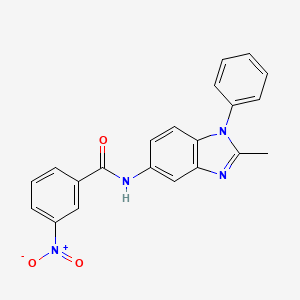
![3-benzyl-2-({[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2697689.png)

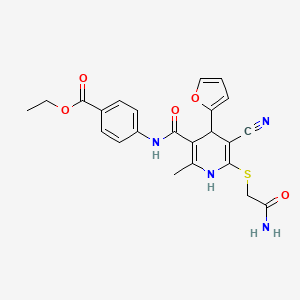

![8-((4-Fluoro-3-methylphenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2697697.png)
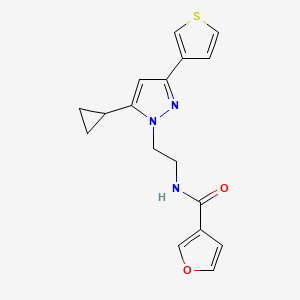
![2-(3-Iodobicyclo[1.1.1]pentan-1-yl)acetic acid](/img/structure/B2697700.png)
![2-(4,4-difluoropiperidin-1-yl)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2697702.png)
